molecular formula C16H17N5OS B2573601 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 381689-25-4

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B2573601
CAS No.: 381689-25-4
M. Wt: 327.41
InChI Key: XEOLLMYFIPCWPJ-UHFFFAOYSA-N
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Description

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N5OS and its molecular weight is 327.41. The purity is usually 95%.
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Biological Activity

The compound 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a derivative of the triazolo-pyrimidine class known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a triazolo-pyrimidine moiety linked to a sulfanyl group and an acetamide functional group. The molecular formula is C13H15N5SC_{13}H_{15}N_5S with a molecular weight of approximately 273.36 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in nucleotide metabolism and signal transduction pathways, which are critical in cancer progression.
  • Metal Coordination : The triazole ring can form coordination complexes with metal ions, enhancing its cytotoxic effects against cancer cells by disrupting cellular processes.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Breast Cancer Cells : Studies have demonstrated that triazolo-pyrimidine derivatives can inhibit the growth of MDA-MB-231 breast cancer cells by inducing apoptosis and inhibiting angiogenesis markers like VEGF and MMP-9 .
CompoundIC50 (µM)Cancer Type
5-Thioxo analogues42.63Thymidine Phosphorylase Inhibition
2-Methylphenyl derivativeVariesBreast Cancer

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. In silico studies suggest that it can inhibit TNFα signaling pathways, which are implicated in various inflammatory diseases .

Case Studies

  • Structure-Activity Relationship (SAR) Studies :
    • A study focused on the SAR of triazolo-pyrimidines revealed that modifications at specific positions significantly enhance their biological activity against thymidine phosphorylase .
  • Cytotoxicity Assessment :
    • An experimental assessment showed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Inhibitory Effects on Angiogenesis :
    • The compound's ability to downregulate angiogenesis markers was confirmed through in vitro assays on breast cancer cell lines, highlighting its potential as an anti-cancer agent .

Properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-10-6-4-5-7-13(10)18-14(22)9-23-16-19-15-17-11(2)8-12(3)21(15)20-16/h4-8H,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOLLMYFIPCWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=CC(=NC3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.